

Topic: A Novel Senolytic for Atherosclerosis Research

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Compound of Interest		
Compound Name:	Lanatoside C	
Cat. No.:	B1674451	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Whitepaper: Lanatoside C - A Novel Senolytic Candidate for the Treatment of Atherosclerosis Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and age-related pathologies, including atherosclerosis. Senescent cells accumulate in atherosclerotic plaques, contributing to chronic inflammation and tissue dysfunction through the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytics" represents a promising therapeutic strategy. This document provides a technical overview of **Lanatoside C**, a cardiac glycoside recently identified as a novel senolytic compound with significant potential for atherosclerosis research and therapy. We detail its mechanism of action, present preclinical data from murine models, provide key experimental protocols, and visualize complex pathways and workflows.

The Role of Cellular Senescence in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within arteries. This process involves various cell types, including endothelial cells, vascular smooth muscle cells (VSMCs), and immune cells like macrophages.[1] A growing body of evidence indicates that the accumulation of senescent cells within these plaques is a key contributor to disease progression.[2]



Senescent vascular and immune cells contribute to atherosclerosis through several mechanisms:

- Pro-inflammatory SASP: Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases (the SASP) that promotes a chronic, low-grade inflammatory state known as "inflammaging".[2] This perpetuates local inflammation, a hallmark of atherosclerosis.
- Endothelial Dysfunction: Senescent endothelial cells exhibit reduced nitric oxide (NO)
 production, leading to impaired vasodilation and a pro-thrombotic state.[1]
- Plaque Instability: Senescent macrophages and VSMCs can contribute to the degradation of the extracellular matrix, potentially leading to the thinning of the fibrous cap and increasing the risk of plaque rupture.[1]

Given this causal link, therapies that selectively clear senescent cells—senolytics—are being actively investigated to halt or reverse atherosclerotic progression.[3][4]

Lanatoside C: A Repurposed Compound with Novel Senolytic Activity

Lanatoside C (Lana C) is a cardiac glycoside derived from the plant Digitalis lanata. Traditionally used to treat heart failure and arrhythmias, it is an FDA-approved compound.[5] Recent drug repositioning screens have identified Lana C as a potent senolytic.[5] Like other cardiac glycosides, its primary pharmacological target is the Na+/K+-ATPase pump.[5] This established clinical history provides a foundation for accelerated translation into atherosclerosis research.

Mechanism of Senolytic Action

The senolytic activity of **Lanatoside C** is distinct from other well-known senolytics like the Dasatinib and Quercetin combination or ABT-263 (Navitoclax), which target pro-survival pathways like PI3K/Akt or Bcl-2, respectively.[6][7]

Lana C induces apoptosis selectively in senescent cells through the following proposed mechanism:



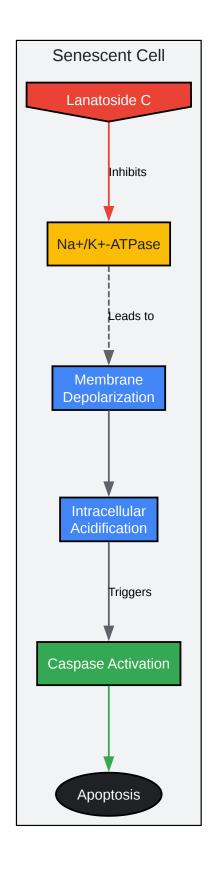


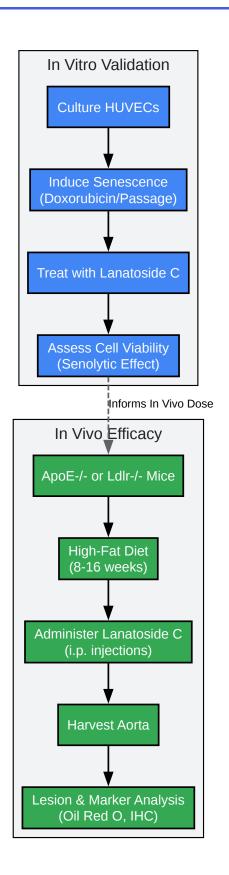


- Inhibition of Na+/K+-ATPase: Lana C binds to and inhibits the Na+/K+-ATPase transmembrane protein.[5]
- Membrane Depolarization: This inhibition disrupts the electrochemical gradient across the cell membrane, leading to depolarization.
- Intracellular Acidification: The altered ion flux results in the acidification of the intracellular environment.
- Apoptosis Induction: The combination of depolarization and acidification renders senescent cells, but not healthy proliferating cells, susceptible to caspase-mediated apoptosis.[5]

This pathway was confirmed by experiments showing that the senolytic effect of Lana C could be blocked by potassium chloride (which counteracts depolarization) and Z-VAD-FMK, a pancaspase inhibitor.[5]







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